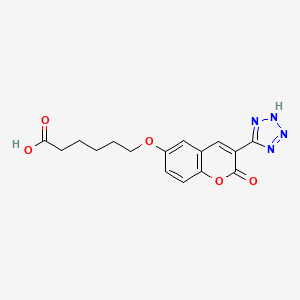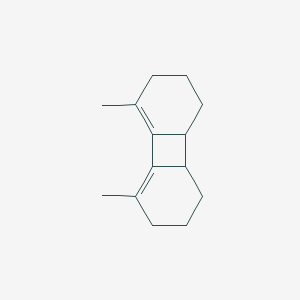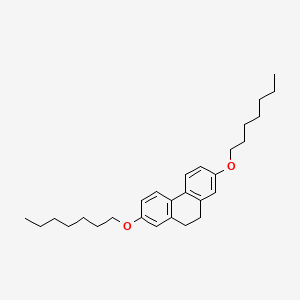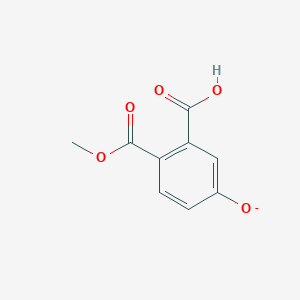
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tributylstannyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one typically involves the reaction of 3,3-dimethyl-1-butene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Palladium or other transition metal catalysts.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one involves its interaction with molecular targets through the tributylstannyl group. This group can facilitate various chemical transformations, including cross-coupling reactions and other catalytic processes. The pathways involved often include the formation of intermediate complexes with transition metals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with similar structural features but lacking the tributylstannyl group.
Tributylstannyl derivatives: Other compounds containing the tributylstannyl group but with different core structures.
Uniqueness
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is unique due to the combination of the 3,3-dimethylbutenyl core and the tributylstannyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
104808-07-3 |
|---|---|
Formule moléculaire |
C18H36OSn |
Poids moléculaire |
387.2 g/mol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-6(2,3)4-5-7;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
WBNZIRPWQSOLAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)











![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
